6-Bromo-5-hydroxypicolinonitrile
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Overview
Description
6-Bromo-5-hydroxypicolinonitrile is an organic compound with the molecular formula C6H3BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-hydroxypicolinonitrile typically involves the bromination of 5-hydroxypicolinonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-hydroxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 6-bromo-5-pyridinecarboxaldehyde.
Reduction: Formation of 6-bromo-5-hydroxy-2-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-hydroxypicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-hydroxypicolinonitrile largely depends on its chemical reactivity. The bromine atom and hydroxyl group on the pyridine ring make it a versatile intermediate for various chemical transformations. Its molecular targets and pathways are determined by the specific reactions it undergoes and the resulting products.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypicolinonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-hydroxypyridine: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.
6-Bromo-5-methoxypicolinonitrile: Features a methoxy group instead of a hydroxyl group, affecting its chemical properties and reactivity.
Uniqueness
6-Bromo-5-hydroxypicolinonitrile is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H3BrN2O |
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Molecular Weight |
199.00 g/mol |
IUPAC Name |
6-bromo-5-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5(10)2-1-4(3-8)9-6/h1-2,10H |
InChI Key |
RQPXOOHSCDFVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)O |
Origin of Product |
United States |
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